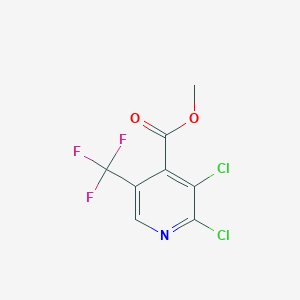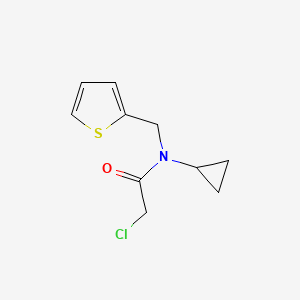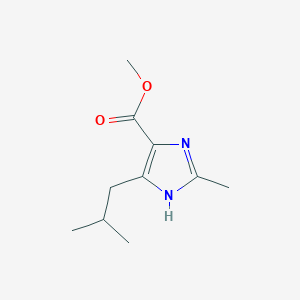
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
Overview
Description
“Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand as a chemical intermediate . The synthesis process of 2,3,5-DCTF has been reported .Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is derived from the trifluoromethylpyridine (TFMP) structure, with the addition of two chlorine atoms and a trifluoromethyl group .Scientific Research Applications
Agrochemicals: Crop Protection
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: is a key intermediate in the synthesis of agrochemicals. Its derivatives, particularly trifluoromethylpyridines (TFMP), play a crucial role in the development of crop protection agents. The compound’s unique physicochemical properties, attributed to the fluorine atom and pyridine moiety, contribute to its effectiveness in pesticides . More than 20 new TFMP-containing agrochemicals have been introduced, with this compound being in high demand for its role in synthesizing several crop-protection products .
Pharmaceutical Industry: Drug Development
In the pharmaceutical sector, TFMP derivatives, including Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate , are utilized in the creation of drugs. The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing biological activity and physical properties. This compound has been associated with the development of several approved pharmaceutical products and numerous candidates undergoing clinical trials .
Veterinary Medicine: Animal Health
Similar to its applications in human medicine, this compound’s derivatives are also significant in veterinary medicine. The TFMP moiety, present in Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate , is found in approved veterinary products, indicating its importance in treatments and health maintenance for animals .
Biological Research: Cell Proliferation and Apoptosis
Research into cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism, often involves compounds like Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate . Its derivatives are used to study lipid kinases like PI3Ks, which are pivotal in these cellular processes .
Chemical Synthesis: Intermediate Applications
As a chemical intermediate, Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is vital in the synthesis of various organic compounds. Its role in introducing the TFMP group into other molecules is essential for creating compounds with unique biological and physical properties .
Disease Control: Mosquito-Borne Illnesses
The development of pesticides that target mosquito populations to prevent diseases like malaria, dengue fever, and Zika virus often involves TFMP derivativesMethyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate plays a part in creating these disease-control agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVJEBAEWKDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate | |
CAS RN |
1147979-43-8 | |
| Record name | methyl 2,3-dichloroS-(trifluoromethyl) isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)



![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)



![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)



